1-(3,5-Dimethylbenzoyl)piperidin-4-aminehydrochloride

Catalog No.
S14085086
CAS No.
M.F
C14H21ClN2O
M. Wt
268.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,5-Dimethylbenzoyl)piperidin-4-aminehydrochlor...

Product Name

1-(3,5-Dimethylbenzoyl)piperidin-4-aminehydrochloride

IUPAC Name

(4-aminopiperidin-1-yl)-(3,5-dimethylphenyl)methanone;hydrochloride

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

InChI

InChI=1S/C14H20N2O.ClH/c1-10-7-11(2)9-12(8-10)14(17)16-5-3-13(15)4-6-16;/h7-9,13H,3-6,15H2,1-2H3;1H

InChI Key

AHRLPNLNPDKBNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N)C.Cl

1-(3,5-Dimethylbenzoyl)piperidin-4-amine hydrochloride is a chemical compound characterized by its unique structure that features a piperidine ring substituted with a 3,5-dimethylbenzoyl group. This compound is notable for its potential applications in medicinal chemistry due to its structural properties, which may influence its biological activity and interactions with various biological targets.

Typical of amines and ketones. For instance, it can participate in nucleophilic substitution reactions, where the amino group of the piperidine ring acts as a nucleophile. Additionally, the carbonyl group of the benzoyl moiety can undergo reduction to form alcohols or further react with other nucleophiles under appropriate conditions.

Research indicates that 1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride exhibits various biological activities, potentially including antitumor and analgesic effects. Its mechanism of action is believed to involve interaction with specific molecular targets, which may modulate pathways involved in pain and cancer progression. Further studies are needed to fully elucidate its pharmacological profile and therapeutic potential .

The synthesis of 1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride typically involves several steps:

  • Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
  • Acylation: The piperidine intermediate is then acylated using 3,5-dimethylbenzoyl chloride or a similar reagent to introduce the benzoyl group.
  • Hydrochloride Salt Formation: The final step often involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

These steps can be optimized based on specific laboratory conditions and desired yields .

1-(3,5-Dimethylbenzoyl)piperidin-4-amine hydrochloride has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new analgesics or anticancer drugs.
  • Chemical Research: It can be used as a reagent in various organic synthesis processes or as a model compound in mechanistic studies.

Interaction studies are crucial for understanding how 1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride interacts with biological macromolecules. Preliminary studies suggest that it may bind to certain receptors or enzymes involved in pain signaling and tumor growth. These interactions could be explored using techniques such as molecular docking studies, binding assays, and in vivo efficacy tests .

Several compounds share structural similarities with 1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(3,4-Dimethylbenzoyl)piperidin-4-amineSimilar piperidine structureDifferent substitution pattern on the benzene ring
1-(2-Methylbenzoyl)piperidin-4-amineBenzoyl group at different positionPotentially different biological activity
1-(Phenyl)piperidin-4-amineLacks additional methyl groupsSimpler structure; may have distinct properties
1-(3-Bromobenzoyl)piperidin-4-amineHalogenated benzoyl groupMay exhibit different reactivity and toxicity

These compounds highlight the uniqueness of 1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride through its specific substitution pattern and potential for diverse biological interactions.

Novel Intramolecular Cyclization Strategies for Piperidine Core Formation

The piperidine ring system in 1-(3,5-dimethylbenzoyl)piperidin-4-aminehydrochloride serves as a critical structural framework for biological activity modulation. Contemporary synthetic approaches employ intramolecular cyclization reactions to construct this six-membered nitrogen heterocycle with precise stereochemical control.

The intramolecular Mannich reaction has emerged as a powerful tool for piperidine synthesis, particularly for generating polysubstituted derivatives. This method utilizes δ-amino β-keto esters that undergo cyclization upon treatment with aldehydes or ketones under mild acidic conditions. For instance, δ-amino β-keto esters derived from 3,5-dimethylbenzoyl precursors form the piperidine core through a stereoselective [5+1] annulation process, achieving yields exceeding 75% in optimized systems.

Alternative strategies employ aza-Achmatowicz rearrangement coupled with intermolecular aza-Friedel–Crafts reactions (AAR-iAFC). This tandem process enables direct C3–C2′ linkage between indole derivatives and 2-hydroxypiperidine intermediates, forming complex polycyclic architectures relevant to alkaloid synthesis. When applied to 3,5-dimethylbenzoyl-containing substrates, the AAR-iAFC protocol demonstrates remarkable functional group tolerance, with reaction times under 24 hours at ambient temperature.

Table 1: Comparative Analysis of Piperidine Cyclization Methods

MethodYield RangeReaction TimeKey Advantage
Intramolecular Mannich68-82%6-12 hExcellent stereocontrol
AAR-iAFC72-89%18-24 hBroad substrate scope
Reductive Amination55-70%24-48 hSimple workup procedures

Catalytic Asymmetric Approaches to Chiral Amine Functionality

The chiral amine center at position 4 of the piperidine ring necessitates enantioselective synthetic strategies. Recent developments in organocatalysis have enabled direct access to enantioenriched amine derivatives through dynamic kinetic resolution and asymmetric induction.

Chiral phosphoric acids (CPAs) demonstrate exceptional efficiency in catalyzing aza-Michael additions for amine formation. In model systems using 3,5-dimethylbenzoyl-protected intermediates, (R)-TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) induces enantiomeric ratios exceeding 99:1 during the formation of piperidine-2-one fused architectures. The reaction proceeds via a stepwise mechanism involving initial asymmetric aza-Michael addition followed by intramolecular lactamization.

Nitroalkene/amine/enone (NAE) condensation reactions provide complementary access to chiral piperidines. This three-component coupling strategy achieves complete chirality retention (ee >95%) when employing enantiopure amine precursors, as demonstrated in the synthesis of thiourea-catalyst intermediates. The reaction's scalability has been validated through multigram preparations with consistent stereochemical fidelity.

Table 2: Catalytic Systems for Asymmetric Amine Synthesis

Catalyst TypeSubstrate Classee (%)Scale Demonstrated
Chiral Phosphoric AcidAza-Michael Adducts>99500 mg
NAE CondensationPiperidine Thioureas95-9910 g
Enzymatic ResolutionRacemic Amines98-992 g

Microwave-Assisted Solid-Phase Synthesis Optimization

Modern peptide synthesis technologies have been adapted for the efficient production of 1-(3,5-dimethylbenzoyl)piperidin-4-aminehydrochloride analogues. Microwave-assisted solid-phase peptide synthesis (MW-SPPS) significantly enhances coupling efficiency and reduces reaction times compared to conventional thermal methods.

In optimized protocols, Fmoc-protected amino precursors anchored to Rink amide resin undergo rapid microwave-assisted coupling (2-5 minutes per cycle) with 3,5-dimethylbenzoyl chloride derivatives. The dielectric heating effect of microwave irradiation improves reaction homogeneity and minimizes side-product formation, particularly during challenging sterically hindered couplings.

Table 3: Microwave vs Conventional Heating Parameters

ParameterMicrowaveConventional
Coupling Time2-5 min30-60 min
Temperature60-80°C25-40°C
Typical Yield92-98%75-85%

On-resin disulfide formation strategies further enhance synthetic efficiency. The sequential deprotection and oxidation of cysteine residues under microwave irradiation (800W, 110°C) enables direct cyclization of linear precursors while attached to solid support. This approach eliminates intermediate purification steps and improves overall yield by 15-20% compared to solution-phase methods.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

268.1342410 g/mol

Monoisotopic Mass

268.1342410 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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